Lactate transportor 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lactate transporter 1, also known as monocarboxylate transporter 1, is a member of the solute carrier family 16. It plays a crucial role in the transportation of lactate, pyruvate, ketone bodies, and short-chain fatty acids across cell membranes. This transporter is essential for maintaining metabolic homeostasis and is involved in various physiological processes, including energy production and regulation of pH levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lactate transporter 1 is typically studied through heterologous protein expression systems. One common method involves the use of Xenopus laevis oocytes, where complementary RNA encoding the transporter is injected into the oocytes. This allows for the functional expression and characterization of the transporter under controlled conditions .

Industrial Production Methods: Industrial production of lactate transporter 1 is not common due to its biological nature. recombinant DNA technology can be employed to produce the transporter in large quantities for research purposes. This involves cloning the gene encoding lactate transporter 1 into an expression vector, which is then introduced into a suitable host cell line for protein production.

Análisis De Reacciones Químicas

Types of Reactions: Lactate transporter 1 primarily facilitates the transport of lactate and other monocarboxylates across cell membranes. It does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it functions through a proton-coupled transport mechanism, where the movement of lactate is coupled with the movement of protons (H+ ions) across the membrane .

Common Reagents and Conditions: The activity of lactate transporter 1 can be studied using various reagents, including radiolabeled lactate and pH-sensitive dyes. These reagents help in measuring the transport activity and understanding the kinetics of the transporter under different conditions .

Major Products Formed: As lactate transporter 1 is involved in the transport rather than chemical transformation, there are no major products formed from its activity. The primary outcome is the movement of lactate and protons across the cell membrane, which helps in maintaining cellular homeostasis .

Aplicaciones Científicas De Investigación

Lactate transporter 1 has numerous applications in scientific research:

Mecanismo De Acción

Lactate transporter 1 operates through a proton-coupled transport mechanism. It facilitates the movement of lactate and other monocarboxylates across cell membranes by coupling their transport with the movement of protons. This process is driven by the electrochemical gradient of protons across the membrane. The transporter has specific binding sites for lactate and protons, and their binding induces conformational changes that allow the transport process to occur .

Comparación Con Compuestos Similares

Lactate transporter 1 is part of a family of monocarboxylate transporters, which includes lactate transporter 2, lactate transporter 3, and lactate transporter 4. Each of these transporters has unique properties and tissue distribution:

Lactate transporter 2: Primarily found in neurons and has a higher affinity for lactate compared to lactate transporter 1.

Lactate transporter 3: Expressed in tissues with high glycolytic activity, such as muscles, and has a lower affinity but higher capacity for lactate transport.

Lactate transporter 4: Predominantly found in glycolytic tissues and is involved in the export of lactate from cells.

Lactate transporter 1 is unique due to its broad tissue distribution and its role in both importing and exporting lactate, making it a versatile player in metabolic regulation .

Propiedades

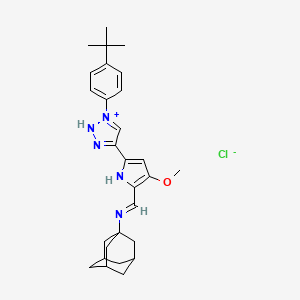

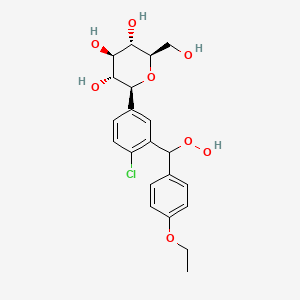

Fórmula molecular |

C28H36ClN5O |

|---|---|

Peso molecular |

494.1 g/mol |

Nombre IUPAC |

N-(1-adamantyl)-1-[5-[1-(4-tert-butylphenyl)-2H-triazol-1-ium-4-yl]-3-methoxy-1H-pyrrol-2-yl]methanimine;chloride |

InChI |

InChI=1S/C28H35N5O.ClH/c1-27(2,3)21-5-7-22(8-6-21)33-17-25(31-32-33)23-12-26(34-4)24(30-23)16-29-28-13-18-9-19(14-28)11-20(10-18)15-28;/h5-8,12,16-20H,9-11,13-15H2,1-4H3,(H,29,30);1H |

Clave InChI |

KIIVPFTUZJOVFS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)[N+]2=CC(=NN2)C3=CC(=C(N3)C=NC45CC6CC(C4)CC(C6)C5)OC.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)

![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)

![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)

![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)

![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)

![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)